Molecular weight and exact mass calculation of 1-Benzothiophen-6-yl ethyl ether
Molecular weight and exact mass calculation of 1-Benzothiophen-6-yl ethyl ether
An In-Depth Technical Guide to the Molecular Weight and Exact Mass Determination of 1-Benzothiophen-6-yl ethyl ether
Introduction
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is a cornerstone of scientific rigor. Among the diverse heterocyclic compounds of interest, benzothiophene derivatives are frequently investigated for their wide-ranging biological activities.[1][2] The accurate determination of a molecule's mass is a fundamental first step in its identification and characterization, providing incontrovertible evidence of its elemental composition. This guide offers a detailed exploration of the theoretical principles and practical methodologies for calculating the molecular weight and exact mass of a specific derivative, 1-Benzothiophen-6-yl ethyl ether.
This document is designed for researchers, scientists, and drug development professionals, providing not only the procedural steps but also the underlying scientific rationale. We will dissect the distinction between molecular weight and exact mass, provide step-by-step protocols for their calculation, and outline the experimental workflow for verification using high-resolution mass spectrometry (HRMS), the gold standard in the field.
Fundamental Concepts: Molecular Weight vs. Exact Mass
A common point of confusion in chemical analysis is the distinction between molecular weight (or molar mass) and exact mass. While related, they are fundamentally different concepts derived from the isotopic nature of elements.
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Molecular Weight (Average Mass): This value is calculated using the weighted average atomic mass of each element, which accounts for the natural abundance of all its stable isotopes as they occur on Earth. For example, the atomic weight of carbon (12.011 amu) is a weighted average of the masses of ¹²C (≈98.9%) and ¹³C (≈1.1%). Molecular weight is a bulk property, invaluable for stoichiometric calculations in chemical synthesis (e.g., determining the mass of a substance for a reaction).
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Exact Mass (Monoisotopic Mass): This value is calculated using the precise mass of the most abundant stable isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ³²S).[3][4] High-resolution mass spectrometers are capable of distinguishing between molecules that differ only in their isotopic composition. Therefore, the exact mass is the value that is experimentally determined and used to confirm the elemental formula of a molecule.[5]
Understanding this distinction is critical: molecular weight is a calculated average for a mole of substance, while exact mass is a precise measure for a single molecule with a specific isotopic composition.
The Analyte: 1-Benzothiophen-6-yl ethyl ether
To perform any calculation, we must first establish the correct molecular formula of the target compound. The name "1-Benzothiophen-6-yl ethyl ether" deconstructs as follows:
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1-Benzothiophene: A bicyclic aromatic structure consisting of a benzene ring fused to a thiophene ring. The base formula is C₈H₆S.[6]
-
-6-yl: Indicates that a substitution has occurred at the 6th position of the benzothiophene ring, replacing a hydrogen atom.
-
ethyl ether: An ethoxy group (-O-CH₂CH₃) is the substituent.
Combining these parts, the molecular structure is a C₈H₅S core bonded to an -OC₂H₅ group.
Molecular Formula Derivation:
-
Benzothiophene part: C₈H₅S
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Ethyl ether part: C₂H₅O
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Total Molecular Formula: C₁₀H₁₀OS
Theoretical Calculation Protocols
With the molecular formula established, we can proceed with the theoretical calculations.
Calculation of Molecular Weight
This calculation uses the standard atomic weights of the constituent elements, which are the weighted averages of their natural isotopes.
Protocol:
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List each element in the molecular formula (C₁₀H₁₀OS).
-
Count the number of atoms for each element.
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Find the standard atomic weight for each element from an authoritative source such as the IUPAC Periodic Table.
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Multiply the atom count by the atomic weight for each element.
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Sum the results to obtain the molecular weight.
Data Table: Standard Atomic Weights
| Element | Symbol | Atom Count | Standard Atomic Weight (amu) | Contribution to Molecular Weight (amu) |
|---|---|---|---|---|
| Carbon | C | 10 | 12.011 | 120.110 |
| Hydrogen | H | 10 | 1.008 | 10.080 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Sulfur | S | 1 | 32.06 | 32.060 |
| Total | | | | 178.249 |
The calculated Molecular Weight of 1-Benzothiophen-6-yl ethyl ether is 178.249 g/mol .
Calculation of Exact Mass
This calculation uses the mass of the most abundant isotope for each element. This is the value that will be compared against high-resolution mass spectrometry data.
Protocol:
-
List each element in the molecular formula (C₁₀H₁₀OS).
-
Count the number of atoms for each element.
-
Find the precise mass of the most abundant stable isotope for each element.
-
Multiply the atom count by the monoisotopic mass for each element.
-
Sum the results to obtain the exact mass.
Data Table: Monoisotopic Masses
| Element | Isotope | Atom Count | Monoisotopic Mass (Da) | Contribution to Exact Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 10 | 12.000000 | 120.000000 |
| Hydrogen | ¹H | 10 | 1.007825 | 10.078250 |
| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |
| Sulfur | ³²S | 1 | 31.972071 | 31.972071 |
| Total | | | | 178.045236 |
The calculated Exact Mass of 1-Benzothiophen-6-yl ethyl ether is 178.0452 Da .
Caption: Workflow for the theoretical calculation of Molecular Weight and Exact Mass.
Experimental Verification by High-Resolution Mass Spectrometry (HRMS)
Theoretical calculations provide an expected value; experimental analysis is required for confirmation. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the exact mass of a compound, thereby validating its elemental composition.[7][8][9]
Principle of HRMS
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, possess high resolving power, meaning they can distinguish between ions with very small mass differences. The process involves ionizing the sample (e.g., via Electrospray Ionization - ESI), separating the resulting ions based on their mass-to-charge ratio (m/z), and detecting them with high precision. For a molecule (M), ESI typically produces a protonated molecular ion, [M+H]⁺. The instrument measures the m/z of this ion, from which the mass of the neutral molecule can be deduced.
Experimental Protocol: HRMS Analysis
The following is a generalized protocol for the analysis of 1-Benzothiophen-6-yl ethyl ether using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source and a high-resolution mass analyzer.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of the synthesized 1-Benzothiophen-6-yl ethyl ether.
- Dissolve the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
- Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in a solvent mixture appropriate for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in the protonation of the analyte.
2. Instrumentation Setup (Example using ESI-TOF):
- Liquid Chromatograph (LC):
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2 µL.
- Mass Spectrometer (MS):
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Range: m/z 50-500.
- Acquisition Mode: High-resolution full scan.
- Internal Calibrant: Use a known reference compound continuously infused to ensure high mass accuracy.
3. Data Acquisition:
- Inject the prepared sample into the LC-MS system.
- The compound will be separated from impurities by the LC column and then enter the mass spectrometer.
- The MS will acquire high-resolution mass spectra across the chromatographic peak corresponding to the analyte.
4. Data Analysis:
- Process the acquired data using the instrument's software.
- Extract the mass spectrum for the chromatographic peak of interest.
- Identify the peak corresponding to the protonated molecule, [M+H]⁺.
- Determine its measured m/z value to at least four decimal places.
Sample [label="1. Sample Preparation\n(Dissolution & Dilution)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
LC [label="2. Liquid Chromatography\n(Separation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Ionization [label="3. Electrospray Ionization (ESI)\n(Create [M+H]⁺ ions)", fillcolor="#FBBC05", fontcolor="#202124"];
MS [label="4. HRMS Analysis\n(e.g., TOF or Orbitrap)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Detection [label="5. Ion Detection\n(Measure m/z)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Analysis [label="6. Data Analysis\n(Compare to Theoretical)", shape=parallelogram, fillcolor="#202124", fontcolor="#FFFFFF"];
Sample -> LC;
LC -> Ionization;
Ionization -> MS;
MS -> Detection;
Detection -> Analysis;
}
Caption: A typical experimental workflow for HRMS verification.
Data Summary and Validation
The final step is to compare the theoretical and experimental data. This comparison is the ultimate validation of the compound's elemental composition.
Expected Experimental Value: The expected ion is the protonated molecule, [M+H]⁺. Its exact mass is the exact mass of the neutral molecule plus the mass of a proton (or more accurately, a hydrogen atom minus an electron, but the mass of a proton is used for simplicity and is sufficient for this purpose).
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Exact Mass of C₁₀H₁₀OS: 178.045236 Da
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Mass of ¹H: + 1.007825 Da
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Expected m/z for [C₁₀H₁₀OSH]⁺: 179.053061
Summary Table: Comparison of Calculated and Expected Values
| Parameter | Value | Source | Purpose |
|---|---|---|---|
| Molecular Weight | 178.249 g/mol | Theoretical Calculation | Stoichiometry, bulk properties |
| Exact Mass (Neutral) | 178.0452 Da | Theoretical Calculation | Prediction for HRMS |
| Expected m/z [M+H]⁺ | 179.0531 | Theoretical Calculation | Value to find in HRMS spectrum |
| Experimental m/z [M+H]⁺ | e.g., 179.0533 | HRMS Measurement | Experimental confirmation |
A successful experiment would yield a measured m/z value that matches the theoretical value within a very small error margin (typically < 5 parts-per-million, ppm). This close agreement provides high confidence in the assigned molecular formula of C₁₀H₁₀OS.
Conclusion
The rigorous determination of molecular weight and exact mass is a non-negotiable step in modern chemical and pharmaceutical science. This guide has delineated the crucial differences between these two metrics and provided comprehensive, actionable protocols for both their theoretical calculation and experimental verification for 1-Benzothiophen-6-yl ethyl ether. By applying the principles of theoretical calculation and confirming the results with high-resolution mass spectrometry, researchers can establish a foundational data point for their molecule, ensuring the integrity and validity of all subsequent research and development efforts.
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